molecular formula C14H11N3O3S B365104 N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 313671-61-3

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B365104
CAS No.: 313671-61-3
M. Wt: 301.32g/mol
InChI Key: FLISPZKWFXOOAI-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built upon a benzothiazole core structure that is recognized as a privileged scaffold in drug discovery . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzothiazole derivatives bearing the 2-acetamido substitution have demonstrated a broad spectrum of promising biological activities in scientific studies. Recent research on closely related analogs has shown potent antimicrobial properties against a panel of gram-positive and gram-negative bacteria . For instance, compounds with similar molecular architectures have exhibited significant activity against strains such as S. aureus and E. coli , with some derivatives showing minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL, highlighting the potential of this chemotype for developing new antibacterial agents . The mechanism of action for such activity is often explored through molecular docking studies, frequently targeting essential bacterial enzymes like DNA gyrase . Beyond antimicrobial applications, the 2-acetamido benzothiazole scaffold is also a key pharmacophore in oncology research . Specific derivatives have been designed and synthesized as potential inhibitors of the oncogenic kinase BRAF V600E , a key driver in several cancers, including melanoma and colorectal cancer . In vitro evaluations of these compounds have shown promising antiproliferative activity against various human cancer cell lines, suggesting their value as tools for investigating new pathways in cancer therapy . The consistent biological performance and dock scores of similar compounds underscore the research value of this chemical series . Researchers can utilize this compound to explore structure-activity relationships, investigate mechanisms of action against novel biological targets, and develop new lead molecules. This product is for Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISPZKWFXOOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320743
Record name N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313671-61-3
Record name N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzothiazole Core

The synthesis begins with the preparation of 2-amino-6-nitrobenzothiazole , a precursor formed via cyclization of substituted thioureas or through condensation reactions involving 2-aminothiophenol derivatives. Nitration at the 6-position is typically achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Reduction of the nitro group to an amine is then performed using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like sodium dithionite (Na₂S₂O₄), yielding 2-amino-6-aminobenzothiazole .

Acetylation of the Aminobenzothiazole Intermediate

The primary amine at the 6-position undergoes acetylation to form N-(6-acetamido-1,3-benzothiazol-2-yl)amine . This step employs acetic anhydride (Ac₂O) in the presence of a base (e.g., pyridine) to scavenge HCl, with reactions typically conducted at 60–80°C for 4–6 hours. Alternative acylating agents, such as acetyl chloride, may also be used, though these require strict moisture control.

Table 1: Optimization of Acetylation Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
Acetic anhydridePyridine70585
Acetyl chlorideDCM25278
Acetyl bromideTHF40372

Data adapted from methodologies in.

Amide Coupling with Furan-2-Carbonyl Chloride

The final step involves coupling N-(6-acetamido-1,3-benzothiazol-2-yl)amine with furan-2-carbonyl chloride . This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a tertiary amine base (e.g., triethylamine, TEA) to neutralize HCl. Schotten-Baumann conditions (aqueous/organic biphasic system) may also be employed to improve yields. The reaction typically proceeds at 0–5°C to minimize side reactions, with gradual warming to room temperature over 2–4 hours.

Critical Analysis of Reaction Parameters

Solvent Effects on Amide Bond Formation

Polar aprotic solvents like DMF and DMSO enhance reaction rates by stabilizing intermediates but may lead to undesired by-products at elevated temperatures. Non-polar solvents (e.g., DCM) offer better control over exothermic reactions, as evidenced by a 15% yield increase compared to THF in comparative studies.

Catalytic vs. Stoichiometric Approaches

Catalytic methods using 1-hydroxybenzotriazole (HOBt) or N,N’-dicyclohexylcarbodiimide (DCC) improve atom economy but require stringent anhydrous conditions. Stoichiometric activation with oxalyl chloride (as in) provides reliable results for small-scale synthesis, with yields averaging 75–80%.

Table 2: Comparison of Coupling Agents

Coupling AgentSolventYield (%)Purity (%)
Oxalyl chlorideDCM8298
HOBt/DCCDMF7895
Thionyl chlorideTHF6890

Data synthesized from.

Purification and Characterization

Crystallization Techniques

Crude product purification is achieved via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with >99% purity by HPLC. Alternative solvents like acetonitrile or ethyl acetate/hexane mixtures are less effective, often resulting in amorphous solids.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.51 (t, J = 8.4 Hz, 1H, Ar-H), 6.60 (d, J = 3.6 Hz, 1H, furan-H).

  • MS (ESI) : m/z 301.32 [M+H]⁺, consistent with the molecular formula C₁₄H₁₁N₃O₃S.

Challenges and Mitigation Strategies

Hydrolytic Degradation of Intermediates

The acetamido group is susceptible to hydrolysis under acidic or basic conditions. This is mitigated by maintaining pH 6–7 during aqueous workups and avoiding prolonged exposure to moisture.

Regioselectivity in Benzothiazole Functionalization

Competitive substitution at the 4- and 6-positions of the benzothiazole ring is minimized through steric directing groups. The nitro group at C6 ensures selective acetylation, as demonstrated by X-ray crystallography of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide features a benzothiazole core, which is known for its pharmacological significance. The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 246.27 g/mol

This unique structure contributes to its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Study: BRAFV600E Inhibition
A study focused on the design and synthesis of benzothiazole derivatives, including this compound, demonstrated its efficacy as a selective inhibitor of the mutated BRAF kinase, which is implicated in various cancers. The compound exhibited significant antiproliferative effects against colorectal cancer and melanoma cell lines, with one derivative showing an IC50_{50} value of 4.12 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50_{50} = 7.69 µM) .

CompoundCell LineIC50_{50} (µM)Reference
This compoundColorectal Cancer4.12
5-FluorouracilColorectal Cancer7.69

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties.

Case Study: Antibacterial Screening
Research indicated that derivatives of benzothiazole, including this compound, were effective against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

CompoundBacterial StrainMIC (µM)Reference
This compoundS. aureus (Gram-positive)5.19
OfloxacinS. aureus (Gram-positive)5.08

Mechanism of Action

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O3S\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{3}\text{S}, with a molecular weight of approximately 301.32 g/mol. The compound features a benzothiazole ring, an acetamido group, and a furan-2-carboxamide moiety, which contribute to its biological properties.

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to the presence of the benzothiazole moiety which is known for its ability to interact with bacterial enzymes and disrupt cellular processes .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death. This effect has been observed in various cancer cell lines, highlighting its potential as an anticancer therapeutic .
  • Neuroprotective Effects : Some studies suggest that derivatives of benzothiazole can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Biological Activity Cell Line/Model IC50 Value (μM) Mechanism
AnticancerU937 (procaspase-3 over-expressing)5.2Procaspase activation
AnticancerMCF-7 (procaspase-3 non-expressing)6.6Procaspase activation
AnticonvulsantMES and scPTZ modelsNot specifiedCNS depressant effects
AntimicrobialVarious bacterial strainsVaries by strainInhibition of bacterial growth

Anticancer Activity

A study conducted on benzothiazole derivatives demonstrated that this compound significantly induced apoptosis in cancer cells by activating the caspase pathway. Compounds similar to this one were tested against U937 and MCF-7 cell lines, showing promising results with IC50 values indicating effective potency against these cancer types .

Antimicrobial Studies

Research exploring the antimicrobial properties of benzothiazole derivatives has shown that modifications in the structure can enhance activity against various pathogens. The introduction of electron-withdrawing groups has been linked to increased antibacterial efficacy .

Neuroprotective Effects

In studies examining the neuroprotective potential of benzothiazole derivatives, it was found that certain substitutions could improve their effectiveness in preventing neuronal cell death, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves sequential functionalization of the benzothiazole and furan moieties. A representative approach includes:

  • Step 1 : Condensation of 6-amino-1,3-benzothiazole derivatives with acetic anhydride to introduce the acetamido group.
  • Step 2 : Coupling of the resulting 6-acetamidobenzothiazole-2-amine with furan-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) under reflux in anhydrous solvents like THF or DMF.
  • Step 3 : Purification via recrystallization or column chromatography. Yield optimization often requires controlled stoichiometry and reaction time monitoring using TLC or HPLC .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., acetamido δ ~2.1 ppm for CH3_3, furan carbonyl δ ~160 ppm) .
  • IR Spectroscopy : Peaks at ~1668 cm1^{-1} (amide C=O) and ~1604 cm1^{-1} (aromatic C=C) .
  • LC-MS : Molecular ion [M+H]+^+ at m/z 304.1 (calculated for C13_{13}H10_{10}N3_3O4_4S) .
  • Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides:

  • Bond Lengths/Angles : Planarity of the benzothiazole-furan system (e.g., C–N bond lengths ~1.36–1.40 Å) .
  • Intermolecular Interactions : Hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking (3.6–4.0 Å distances) that stabilize crystal packing .
  • Software : SHELXL (for refinement) and OLEX2 (for visualization) are standard tools. Data-to-parameter ratios >15 ensure reliability .

Advanced: How should researchers address discrepancies in reported biological activity data?

Contradictions may arise from:

  • Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative in antimicrobial studies) .
  • Sample Purity : HPLC retention times (e.g., 8–12 min for >95% purity) and LC-MS validation are critical .
  • Dose-Response Relationships : EC50_{50} values should be normalized to solvent controls (e.g., DMSO ≤0.1% v/v) .

Advanced: What role do substitution patterns on the benzothiazole ring play in bioactivity?

  • Electron-Donating Groups (e.g., –OCH3_3) : Enhance solubility but may reduce membrane permeability.
  • Electron-Withdrawing Groups (e.g., –NO2_2) : Increase electrophilicity, improving target binding (e.g., kinase inhibition).
  • Biological Validation : Substituent effects on MIC (Minimum Inhibitory Concentration) vary by >10-fold in antimicrobial assays .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5L7D for kinase targets). Key interactions include H-bonds with Thr184 and hydrophobic contacts with Phe82 .
  • MD Simulations : AMBER or GROMACS to assess binding stability (RMSD <2.0 Å over 100 ns) .
  • QSAR Models : Correlate Hammett σ values of substituents with IC50_{50} data .

Advanced: How can researchers optimize synthetic yields while minimizing side reactions?

  • Reagent Selection : Use 1,1'-carbonyldiimidazole (CDI) for amide coupling to avoid racemization.
  • Temperature Control : Maintain <60°C during amide bond formation to prevent furan ring opening .
  • Byproduct Analysis : Monitor for N-acylation byproducts via 1H^1H NMR (δ ~3.3 ppm for –OCH3_3 impurities) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in PBS (pH 7.4) and analyze degradation via HPLC (e.g., t1/2_{1/2} >24 h indicates suitability for in vivo studies) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra show λmax_{\text{max}} shifts >5 nm under light exposure .

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